Rac-3-(5-(7-aza-bicyclo[2.2.1]heptan-2-yl)-2-fluoropyridin-3-yl)benzenamine hydrochloride
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Overview
Description
rac-3-(5-(7-aza-bicyclo[221]heptan-2-yl)-2-fluoropyridin-3-yl)benzenamine hydrochloride is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-3-(5-(7-aza-bicyclo[2.2.1]heptan-2-yl)-2-fluoropyridin-3-yl)benzenamine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bicyclic structure: This can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
Introduction of the fluoropyridine moiety: This step involves the use of fluorinated pyridine derivatives under specific reaction conditions.
Coupling with benzenamine: The final step involves coupling the intermediate with benzenamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
rac-3-(5-(7-aza-bicyclo[2.2.1]heptan-2-yl)-2-fluoropyridin-3-yl)benzenamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
rac-3-(5-(7-aza-bicyclo[2.2.1]heptan-2-yl)-2-fluoropyridin-3-yl)benzenamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Pharmacology: The compound can be studied for its potential effects on various biological pathways and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of rac-3-(5-(7-aza-bicyclo[2.2.1]heptan-2-yl)-2-fluoropyridin-3-yl)benzenamine hydrochloride involves its interaction with specific molecular targets. These may include neurotransmitter receptors or enzymes involved in metabolic pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
rac-3-(5-(7-aza-bicyclo[2.2.1]heptan-2-yl)-2-fluoropyridin-3-yl)benzenamine hydrochloride is unique due to the presence of the fluoropyridine moiety and the specific arrangement of the bicyclic structure. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H18FN3 |
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Molecular Weight |
283.34 g/mol |
IUPAC Name |
3-[5-(7-azabicyclo[2.2.1]heptan-2-yl)-2-fluoropyridin-3-yl]aniline |
InChI |
InChI=1S/C17H18FN3/c18-17-15(10-2-1-3-12(19)6-10)7-11(9-20-17)14-8-13-4-5-16(14)21-13/h1-3,6-7,9,13-14,16,21H,4-5,8,19H2 |
InChI Key |
IIBSYWXBNDOZCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1N2)C3=CC(=C(N=C3)F)C4=CC(=CC=C4)N |
Origin of Product |
United States |
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